2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Overview
Description
2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfur Incorporation: The sulfur atom is introduced through a thiolation reaction, often using thiourea or similar reagents.
Attachment of the Nitrophenyl Group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include benzyl ketone or benzyl carboxylic acid derivatives.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.
Scientific Research Applications
2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Biological Research: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N,N-diethylacetamide
- **2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-isobutyl-1,3,4-thiadiazol-1-yl)acetamide
Uniqueness
The uniqueness of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-16(20-13-6-8-14(9-7-13)23(27)28)11-29-19-21-17(25)15(18(26)22-19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,24)(H2,21,22,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFIBDPRVLBLDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.